molecular formula C15H18N4O4S B6462737 5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide CAS No. 2549014-91-5

5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide

Cat. No.: B6462737
CAS No.: 2549014-91-5
M. Wt: 350.4 g/mol
InChI Key: LPAJCUPSONXUQW-UHFFFAOYSA-N
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Description

This compound features a methoxybenzamide core linked via a sulfonyl group to a substituted azetidine ring bearing a 1H-imidazol-1-ylmethyl moiety. Its synthesis likely involves multi-step functionalization of azetidine and imidazole precursors, followed by sulfonylation and coupling to the benzamide scaffold .

Properties

IUPAC Name

5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-14-3-2-12(6-13(14)15(16)20)24(21,22)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAJCUPSONXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Methoxybenzamide Azetidine-sulfonyl-imidazole ~395.4 (estimated) Not explicitly reported (structural analogs suggest enzyme inhibition)
Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate Benzoimidazole-methoxyphenyl Sulfamoyl-carbamate ~430.5 Biochemical applications (unspecified)
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole Benzoimidazole Sulfanyl-pyridine 329.4 Not reported
3-[3-[[2-[5-[(3,5-dimethyl-4-nitro-pyrazol-1-yl)methyl]furan-2-yl]-5-(methylcarbamoyl)benzimidazol-1-yl]methyl]azetidin-1-yl]sulfonylbenzenesulfonic acid Benzimidazole-furan-azetidine Sulfonyl-sulfonic acid 683.7 Structural complexity suggests potential protein binding
5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole Chloro-sulfanyl-phenoxyethyl ~334.8 Not reported
Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (oxidized, polar) contrasts with sulfanyl (thioether) derivatives (e.g., ), which are less polar and may reduce metabolic stability .
  • Azetidine vs.
  • Imidazole vs. Benzimidazole : The target’s imidazole moiety is smaller than benzimidazole analogs (e.g., ), which could influence binding pocket compatibility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target’s sulfonyl group and azetidine-imidazole likely improve aqueous solubility compared to sulfanyl derivatives (e.g., ). However, the compound in includes a sulfonic acid group, significantly enhancing solubility.
  • Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than sulfanyl groups .
  • Molecular Weight : The target (~395.4) falls within drug-like ranges, unlike the high-MW compound in (683.7), which may limit bioavailability.

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